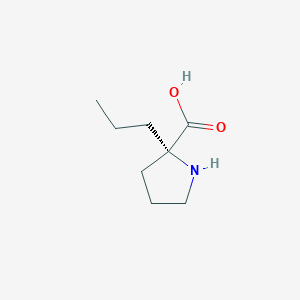
4-Chloro-6-methylnicotinic acid
説明
4-Chloro-6-methylnicotinic acid (4-Cl-6-MeNA) is a derivative of nicotinic acid and is a promising compound for a variety of scientific research applications. 4-Cl-6-MeNA has been studied in a range of biochemical and physiological processes, including energy metabolism, inflammation, and cancer. In
科学的研究の応用
Supramolecular Assembly in Coordination Compounds
Research involving 4-Chloro-6-methylnicotinic acid includes its use in the synthesis and structural analysis of coordination compounds. A study by Aakeröy and Beatty (1999) demonstrated the synthesis of various silver(I) coordination complexes using similar ligands, including 6-methylnicotinic acid, to explore different structural outcomes based on the protonation degree of the nicotinic acid ligands. These structures ranged from coordination polymers to linear structures linked by hydrogen bonds (Aakeröy & Beatty, 1999).
Bifunctional Chelators for Technetium
Another significant application of nicotinic acid derivatives, closely related to this compound, is in the field of radiopharmaceuticals. Meszaros et al. (2011) synthesized new isomers of HYNIC (hydrazinonicotinic acid), an established bifunctional technetium-binding ligand, to evaluate their potential in technetium coordination for medical imaging. The study highlighted the importance of chelation in the efficiency of these ligands (Meszaros, Dose, Biagini, & Blower, 2011).
Microbial Degradation and Hydroxylation
This compound is also of interest in microbiology, particularly in studying microbial degradation pathways. Tinschert et al. (1997) isolated bacterial strains capable of degrading 6-methylnicotinic acid, a compound structurally similar to this compound. These strains could regioselectively hydroxylate nicotinic acid at specific positions, indicating potential applications in biocatalysis and microbial production of specific chemical compounds (Tinschert, Kiener, Heinzmann, & Tschech, 1997).
Synthesis and Characterization in Organic Chemistry
In organic chemistry, this compound and its derivatives are used for synthesizing various compounds. For instance, Andersen et al. (2013) developed a multi-kilogram-scale synthesis of AZD1283, a P2Y12 receptor antagonist, using ethyl 6-chloro-5-cyano-2-methylnicotinate, showcasing the practical applications of such compounds in pharmaceutical development (Andersen, Aurell, Zetterberg, Bollmark, Ehrl, Schuisky, & Witt, 2013).
Antibacterial Studies
The antibacterial properties of 2-Hydroxy-6-methylnicotinic acid, a compound related to this compound, have been explored in research by Verma and Bhojak (2018). Their study synthesized new transition metal complexes of 2-Hydroxy-6-methylnicotinic acid and screened them for antibacterial efficacy, indicating potential medicinal applications (Verma & Bhojak, 2018).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and intermolecular interactions of complexes derived from 6-methylnicotinic acid, a close relative of this compound, were studied by Luo, Mao, and Sun (2014). They analyzed the influence of different metals on the interactions around 6-methylnicotinic acid, shedding light on the complexation behaviors and potential applications in materials science (Luo, Mao, & Sun, 2014).
作用機序
Target of Action
It is known that nicotinic acid, a similar compound, acts on the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
For instance, nicotinic acid, a related compound, has been found to have antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
It is known that nicotinic acid, a similar compound, plays a vital role in redox metabolism and the functioning of nad-dependent pathways .
Result of Action
It is known that nicotinic acid, a related compound, plays a vital role in maintaining efficient cellular function .
生化学分析
Biochemical Properties
4-Chloro-6-methylnicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ from nicotinic acid . This interaction is crucial as it affects the overall metabolic flux and energy production within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and inflammation. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic rate and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases involved in cell signaling pathways . This inhibition results in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate metabolic pathways beneficially . At high doses, it can induce toxic effects, including oxidative stress and inflammation. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide adenine dinucleotide synthetase, influencing the biosynthesis of NAD+ . This interaction affects the overall metabolic flux and energy production within cells, highlighting its potential role in metabolic regulation.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to interact with organic anion transporters, facilitating its uptake and distribution within cells . This interaction affects its localization and accumulation, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with key metabolic enzymes . This localization is facilitated by specific targeting signals and post-translational modifications, directing it to these compartments and enhancing its biochemical activity.
特性
IUPAC Name |
4-chloro-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFSHIQNHIGKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671983 | |
| Record name | 4-Chloro-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060805-95-9 | |
| Record name | 4-Chloro-6-methylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-methylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![n-Methyl-1-[4-(1h-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B1451485.png)
![3-{[(3-Nitrobenzyl)oxy]methyl}piperidine](/img/structure/B1451487.png)



